

5-Amino-3-(3-bromophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Amino-3-(3-bromophenyl)isoxazole
Cat. No.:	B038194

[Get Quote](#)

Technical Guide: 5-Amino-3-(3-bromophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-bromophenyl)isoxazole is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as scaffolds for the development of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the general biological significance of **5-Amino-3-(3-bromophenyl)isoxazole**.

Core Chemical Properties

The fundamental chemical and physical properties of **5-Amino-3-(3-bromophenyl)isoxazole** are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ BrN ₂ O	[2][3]
Molecular Weight	239.07 g/mol	[2][3]
CAS Number	119162-52-6	[2][4]
Appearance	Pale yellow solid	[2]
Melting Point	118-122 °C	[2][5]
Boiling Point	412.9 ± 35.0 °C (Predicted)	[2]
Density	1.602 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Data not readily available	[2]
Storage	Store at 2-8°C, sealed in a dry, dark place	[2]

Spectroscopic Data

While specific, experimentally-derived spectra for **5-Amino-3-(3-bromophenyl)isoxazole** are not widely published, the expected spectral characteristics can be inferred from closely related analogues and general principles of spectroscopy.

Note: One supplier of this compound explicitly states that they do not collect analytical data, and the buyer is responsible for confirming the product's identity and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl group and the amine protons. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the isoxazole ring. The amine protons will likely appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isoxazole ring and the 3-bromophenyl substituent. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching of the primary amine group, typically in the range of 3300-3500 cm^{-1} .
- C=N stretching of the isoxazole ring, around 1600-1650 cm^{-1} .
- N-O stretching, characteristic of the isoxazole ring.
- C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

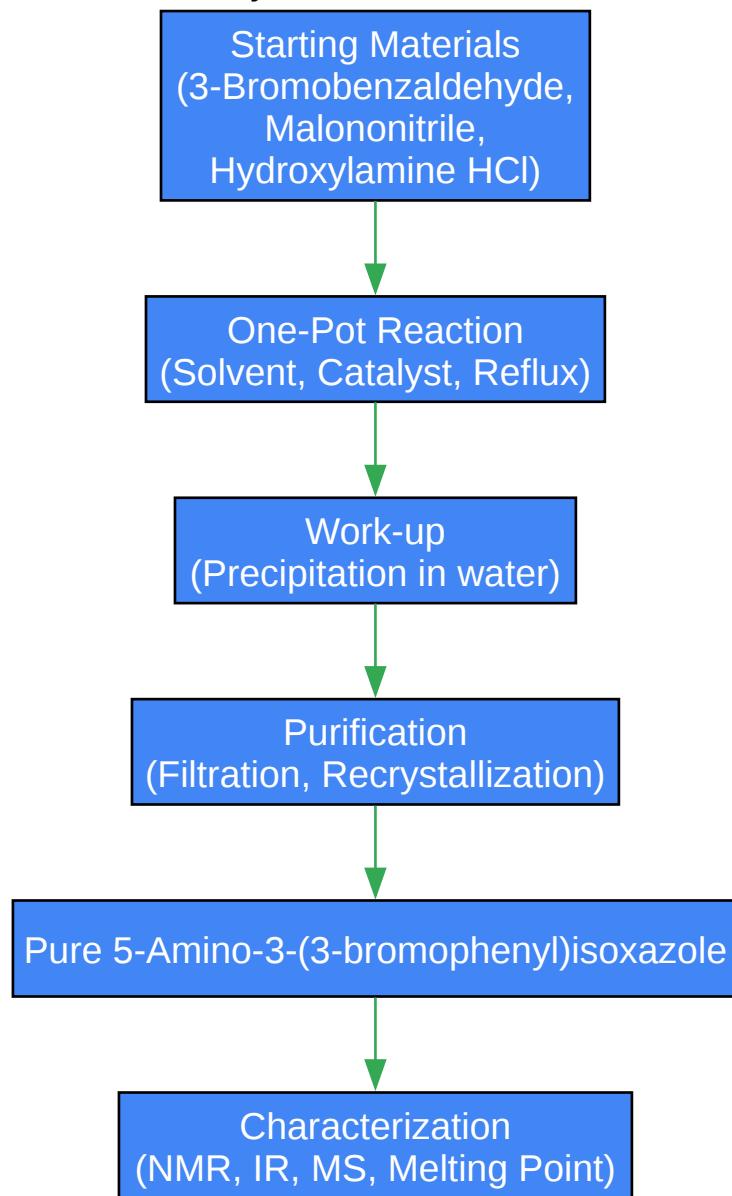
The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (239.07 g/mol). The isotopic pattern of bromine (approximately equal intensity for ^{79}Br and ^{81}Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Plausible Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

A specific, detailed experimental protocol for the synthesis of **5-Amino-3-(3-bromophenyl)isoxazole** is not readily available in the reviewed literature. However, a plausible and efficient method can be adapted from the well-established one-pot multicomponent synthesis of 5-amino-3-aryl-isoxazole derivatives. This approach involves the reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.

Reaction Scheme:


3-Bromobenzaldehyde + Malononitrile + Hydroxylamine Hydrochloride \rightarrow **5-Amino-3-(3-bromophenyl)isoxazole**

Detailed Protocol (Adapted):

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
- **Catalyst Addition:** To this mixture, add a catalytic amount of a base (e.g., triethylamine or sodium acetate) or a Lewis acid.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
- **Purification:** Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Amino-3-(3-bromophenyl)isoxazole**.

Logical Workflow for Synthesis and Characterization

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and subsequent characterization of **5-Amino-3-(3-bromophenyl)isoxazole**.

Potential Biological Significance and Signaling Pathways

Specific studies on the biological activity and the role of **5-Amino-3-(3-bromophenyl)isoxazole** in signaling pathways are not extensively documented in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.

Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

- Anti-inflammatory
- Anticancer
- Antibacterial
- Antiviral
- Analgesic

The biological activity of isoxazole-containing compounds is often attributed to their ability to act as bioisosteres for other functional groups, enabling them to interact with various biological targets such as enzymes and receptors. Given that 5-Amino-3-(4-bromophenyl)isoxazole is used as an intermediate in the synthesis of drugs targeting neurological disorders, it is plausible that the 3-bromo isomer may also have applications in the development of novel therapeutics for the central nervous system.

Signaling Pathway Involvement (Hypothetical)

Based on the known activities of isoxazole derivatives, **5-Amino-3-(3-bromophenyl)isoxazole** could potentially interact with various signaling pathways implicated in disease. A hypothetical model for its investigation in a drug discovery context is presented below.

Hypothetical Drug Discovery Cascade

[Click to download full resolution via product page](#)

Caption: A hypothetical workflow for investigating the biological activity and signaling pathway involvement of **5-Amino-3-(3-bromophenyl)isoxazole** in a drug discovery program.

Conclusion

5-Amino-3-(3-bromophenyl)isoxazole is a valuable building block for chemical synthesis and drug discovery. This technical guide provides the currently available data on its chemical and physical properties. While specific experimental data on its biological activity and spectroscopic characterization are limited, the provided information, including a plausible synthetic route and an overview of the potential of the isoxazole scaffold, serves as a useful resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 3-(3-Bromophenyl)isoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 3-(3-bromophenyl)-1,2-oxazol-5-amine119162-52-6,Purity95%_COMBI-BLOCKS [molbase.com]
- To cite this document: BenchChem. [5-Amino-3-(3-bromophenyl)isoxazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038194#5-amino-3-3-bromophenyl-isoxazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com